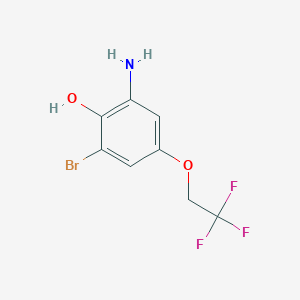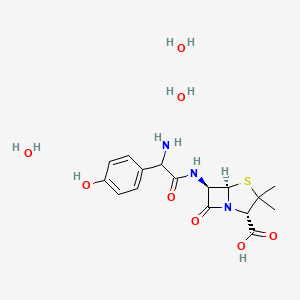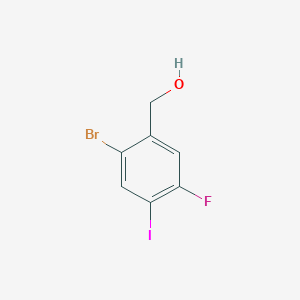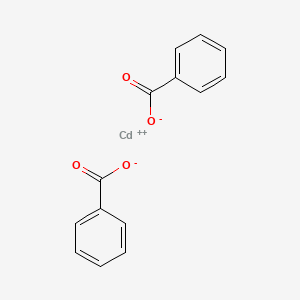
Cadmium benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cadmium benzoate is an organometallic compound with the chemical formula (\text{Cd(C}_7\text{H}_5\text{O}_2\text{)}_2) It is a cadmium salt of benzoic acid and is known for its unique properties, including its ability to act as a photocatalyst
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cadmium benzoate can be synthesized through the reaction of cadmium nitrate with benzoic acid in an aqueous solution. The reaction typically involves dissolving cadmium nitrate in water and then adding benzoic acid to the solution. The mixture is then heated to facilitate the reaction, resulting in the formation of this compound as a precipitate. The precipitate is filtered, washed, and dried to obtain the final product.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of industrial reactors where cadmium nitrate and benzoic acid are mixed under controlled conditions. The reaction is monitored to ensure complete conversion, and the product is purified through filtration and drying processes.
Analyse Des Réactions Chimiques
Types of Reactions
Cadmium benzoate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cadmium oxide and benzoic acid.
Reduction: The compound can be reduced under specific conditions to yield cadmium metal and benzoic acid.
Substitution: this compound can participate in substitution reactions where the benzoate ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen and hydrogen peroxide. The reaction typically occurs at elevated temperatures.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride can be used. The reaction conditions vary depending on the reducing agent.
Substitution: Ligand exchange reactions can be carried out using various ligands in the presence of a suitable solvent.
Major Products Formed
Oxidation: Cadmium oxide and benzoic acid.
Reduction: Cadmium metal and benzoic acid.
Substitution: New cadmium complexes with different ligands.
Applications De Recherche Scientifique
Cadmium benzoate has several scientific research applications, including:
Photocatalysis: It is used as a photocatalyst in visible-light-driven reactions due to its high negative reduction potential and efficient charge transfer properties.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
Biological Studies: Research has been conducted on the neurotoxic effects of cadmium compounds, including this compound, in aquatic organisms.
Mécanisme D'action
The mechanism by which cadmium benzoate exerts its effects, particularly in photocatalysis, involves the generation of electron-hole pairs upon photoexcitation. The high mobility of these photogenerated carriers enhances the charge transfer process, leading to efficient photocatalytic activity. The compound’s higher conduction band position contributes to its high negative reduction potential, making it effective in visible-light-driven photocatalytic reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
- Cadmium nitrate
Uniqueness
Cadmium benzoate is unique due to its specific electronic and optical properties, which make it an effective photocatalyst. Unlike other cadmium compounds, this compound’s structure allows for efficient charge separation and transfer, enhancing its photocatalytic performance under visible light .
Propriétés
Numéro CAS |
3026-22-0 |
|---|---|
Formule moléculaire |
C14H10CdO4 |
Poids moléculaire |
354.64 g/mol |
Nom IUPAC |
cadmium(2+);dibenzoate |
InChI |
InChI=1S/2C7H6O2.Cd/c2*8-7(9)6-4-2-1-3-5-6;/h2*1-5H,(H,8,9);/q;;+2/p-2 |
Clé InChI |
JOGSGUQZPZCJCG-UHFFFAOYSA-L |
SMILES canonique |
C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)C(=O)[O-].[Cd+2] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(([1,1'-Biphenyl]-4,4'-diylbis(dimethylsilanediyl))bis(2,1-phenylene))dimethanol](/img/structure/B12845393.png)
![4-(Benzyloxy)-3'-methyl[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B12845397.png)
![3,6-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B12845405.png)

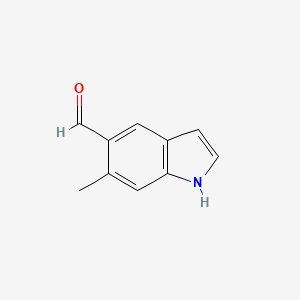
![N-(1-Cyclohexyl-6-((4-methylpiperazin-1-yl)methyl)-1H-benzo[d]imidazol-2-yl)-2-methyl-6-(1-methyl-1H-pyrazol-4-yl)isonicotinamide](/img/structure/B12845423.png)
![Copper,[tetrahydrogen 6,6'-[(3,3'-dihydroxy-4,4'-biphenylylene)bis(azo)]bis[4-amino-5-hydroxy-1,3-naphthalenedisulfonato(4-)]]di-,tetrasodium salt](/img/structure/B12845431.png)
![5-(2-chloroethyl)-1-[(3R,4R,5R)-3-fluoro-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12845439.png)
